4-Amino-N-phenylpyrimidine-5-carboxamide: Structural Characterization and Therapeutic Potential
4-Amino-N-phenylpyrimidine-5-carboxamide: Structural Characterization and Therapeutic Potential
The following technical guide details the chemical structure, synthesis, and biological properties of 4-amino-N-phenylpyrimidine-5-carboxamide , a critical scaffold in medicinal chemistry utilized for targeting specific ion channels (TRPV3) and kinases (Syk, JAK).
Executive Summary
4-amino-N-phenylpyrimidine-5-carboxamide (Compound 23 in patent literature) represents a privileged scaffold in drug discovery. Its structural core—a pyrimidine ring substituted with an amino group at position 4 and a phenyl-carboxamide at position 5—possesses the requisite hydrogen bond donor/acceptor geometry to interact with the ATP-binding hinge region of protein kinases and specific allosteric sites on Transient Receptor Potential (TRP) channels. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol using trimethylaluminum-mediated amidation, and an overview of its biological applications.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule consists of an electron-deficient pyrimidine ring linked to a lipophilic phenyl ring via a carboxamide bridge. The 4-amino group serves as a critical hydrogen bond donor, while the pyrimidine nitrogens act as acceptors.
Structural Identity[1][10]
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IUPAC Name: 4-amino-N-phenylpyrimidine-5-carboxamide
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SMILES: NC1=NC=NC=C1C(=O)NC2=CC=CC=C2
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Molecular Formula: C₁₁H₁₀N₄O
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CAS Registry Number: Not widely assigned as a commodity chemical; often referenced as Compound 23 in patent US8552009B2.
Physicochemical Data Table
| Property | Value | biological Implication |
| Molecular Weight | 214.22 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 3 (4-NH₂, Amide-NH) | Critical for binding site anchoring (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 4 (Pyrimidine N1/N3, Amide O) | Facilitates water-mediated bridging or direct backbone interaction. |
| TPSA | ~80 Ų | Well within the range for oral bioavailability (<140 Ų). |
| pKa (Base) | ~3.5 - 4.5 | The pyrimidine ring is weakly basic; likely neutral at physiological pH. |
Validated Synthesis Protocol
The synthesis of 4-amino-N-phenylpyrimidine-5-carboxamide is challenging via standard EDC/NHS coupling due to the low nucleophilicity of aniline and the potential for side reactions on the pyrimidine ring. The industry-standard method utilizes Trimethylaluminum (Me₃Al) to activate the aniline, facilitating a direct attack on the ester precursor.
Reaction Scheme (Graphviz)
Figure 1: Trimethylaluminum-mediated amidation pathway for the synthesis of the target carboxamide.
Step-by-Step Methodology
Reference: US Patent 8,552,009 B2 (Compound 23) [1].
Reagents:
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Trimethylaluminum (Me₃Al), 2.0 M solution in hexanes (Caution: Pyrophoric)
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Ethyl 4-aminopyrimidine-5-carboxylate (Compound 22) (1.44 mmol, ~240 mg)
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Dichloromethane (dry, anhydrous)
Protocol:
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Preparation of Aluminum-Amine Complex:
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (3.6 mmol) in 7.5 mL of dry dichloromethane.
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CRITICAL STEP: Slowly add 2.17 mL of Me₃Al (2M in hexanes) dropwise at room temperature.
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Note: Methane gas evolution will occur. Ensure proper venting. Stir for 20 minutes to form the active dimethylaluminum amide species.
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Coupling Reaction:
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Dissolve the ester precursor (Ethyl 4-aminopyrimidine-5-carboxylate, 1.44 mmol) in 2 mL of dry dichloromethane.
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Add this solution slowly to the activated aniline mixture.
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Stir the reaction mixture at room temperature (or reflux if conversion is slow) for 12–24 hours.
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Work-up & Purification:
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Quench the reaction carefully with dilute HCl or Rochelle's salt solution (potassium sodium tartrate) to break the aluminum emulsion.
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Extract with Ethyl Acetate (3x).[4]
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Flash column chromatography (SiO₂) using a gradient of CH₂Cl₂/Methanol or CH₂Cl₂/EtOAc.
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Yield: Typically 50–70%.
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Biological Mechanism & Therapeutic Applications[2][5][12][14][15]
This molecule operates primarily as a pharmacophore scaffold . Its planar structure allows it to slot into hydrophobic pockets of enzymes and receptors, while the amide and amino groups provide directional hydrogen bonding.
TRPV3 Modulation (Pain & Inflammation)
The specific derivative described (Compound 23) is identified as a modulator of TRPV3 (Transient Receptor Potential Vanilloid 3) .
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Mechanism: TRPV3 is a non-selective cation channel involved in thermosensation and nociception. Antagonists of TRPV3 are developed for treating neuropathic pain, itch (pruritus), and dermatitis.
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Binding: The N-phenyl carboxamide moiety mimics the vanilloid core, potentially interacting with the transmembrane domain of the channel to stabilize the closed state.
Kinase Inhibition (Syk/JAK/EGFR)
The 4-aminopyrimidine-5-carboxamide core is a classic "hinge-binder" motif in kinase inhibitor design.
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Binding Mode:
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N1 of Pyrimidine: Accepts H-bond from the backbone NH of the hinge region.
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4-NH₂ Group: Donates H-bond to the backbone Carbonyl of the hinge region.
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Selectivity: The N-phenyl group extends into the hydrophobic selectivity pocket (back pocket), allowing for tuning of selectivity against specific kinases like Syk (Spleen Tyrosine Kinase) and JAK (Janus Kinase) [2].
Signaling Pathway Interaction (Graphviz)
Figure 2: Dual mechanism of action potential: Modulation of Calcium signaling via TRPV3 and inhibition of inflammatory cytokine release via Kinase pathways.[5]
References
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US Patent 8,552,009 B2. Substituted pyrimido[4,5-d]pyrimidin-4-one compounds for modulating TRPV3 function. Assigned to Hydra Biosciences, Inc. (2013). Compound 23.
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Hisamichi, H., et al.Novel pyrimidine-5-carboxamide derivatives as potent and orally active Syk kinase inhibitors. (Related Art describing the scaffold utility).
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ChemicalBook . 2-Amino-4-phenylpyrimidine-5-carboxylic acid derivatives. (Structural analogs and property data).[6][7][8][9]
Sources
- 1. WO2007056124A2 - Compounds for modulating trpv3 function - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8552009B2 - Substituted pyrimido 4.5-d pyrimidin-4-one compounds for modulating TRPV3 function - Google Patents [patents.google.com]
- 4. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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